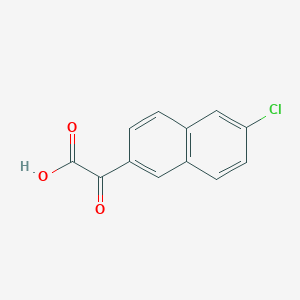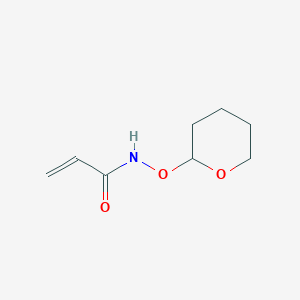
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid is a synthetic organic compound with the molecular formula C17H33ClO4 It is characterized by the presence of a hexanoic acid moiety linked to a chlorinated hexyl ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid typically involves the following steps:
Preparation of 6-chlorohexanol: This intermediate is synthesized by the chlorination of hexanol using thionyl chloride or phosphorus trichloride.
Formation of 6-((5-hydroxy)pentyl)oxy)hexanoic acid: The 6-chlorohexanol is reacted with 5-hydroxyvaleric acid under basic conditions to form the ether linkage.
Final Product Formation: The intermediate is then esterified with hexanoic acid under acidic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated hexyl chain, converting the chlorine atom to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexyl ether derivatives.
Substitution: Formation of various substituted hexanoic acids.
Aplicaciones Científicas De Investigación
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid involves its interaction with cellular membranes due to its amphiphilic structure. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((5-((6-Bromohexyl)oxy)pentyl)oxy)hexanoic acid
- 6-((5-((6-Iodohexyl)oxy)pentyl)oxy)hexanoic acid
- 6-((5-((6-Fluorohexyl)oxy)pentyl)oxy)hexanoic acid
Uniqueness
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid is unique due to the presence of the chlorine atom, which imparts specific reactivity and biological activity. Compared to its brominated, iodinated, and fluorinated analogs, the chlorinated compound exhibits distinct physicochemical properties and reactivity patterns, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
6-[5-(6-chlorohexoxy)pentoxy]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO4/c18-12-6-1-2-7-13-21-15-9-4-10-16-22-14-8-3-5-11-17(19)20/h1-16H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKEIAYDXGLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCCCCOCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Allyl 5-[(4-chloromethyl)phenoxy]pentanoate](/img/structure/B8238478.png)
![7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B8238495.png)


![2-[4-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B8238504.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)
![8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride](/img/structure/B8238514.png)



